molecular formula C15H22ClFN2O2 B606074 苯甲酰胺,4-(((2E)-2-(氨基甲基)-3-氟-2-丙烯-1-基)氧基)-N-(1,1-二甲基乙基)-,盐酸盐 (1:1) CAS No. 1478364-68-9

苯甲酰胺,4-(((2E)-2-(氨基甲基)-3-氟-2-丙烯-1-基)氧基)-N-(1,1-二甲基乙基)-,盐酸盐 (1:1)

货号: B606074
CAS 编号: 1478364-68-9
分子量: 316.80 g/mol
InChI 键: AEMZEDNMNLIDSL-YGCVIUNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

PXS 4728A 因其在科学研究中的潜在应用而被广泛研究。在化学中,它被用作研究抑制半碳酰肼敏感胺氧化酶的工具。 在生物学中,该化合物已被证明可以减少各种疾病模型中的炎症和氧化应激 .

在医学中,PXS 4728A 正在被研究其治疗慢性阻塞性肺病和非酒精性脂肪性肝炎的潜力。 该化合物在减少中性粒细胞迁移和粘附方面也显示出前景,这是炎症性疾病发展过程中的关键过程 .

作用机制

PXS 4728A 通过抑制半碳酰肼敏感胺氧化酶的活性发挥其作用。该酶参与一级胺的代谢,并在调节白细胞粘附和迁移中发挥作用。 通过抑制这种酶,PXS 4728A 减少活性氧和炎症介质的产生,从而减少炎症和氧化应激 .

准备方法

PXS 4728A 的合成涉及多个步骤,从核心结构的制备开始。该化合物通过一系列化学反应合成,包括亲核取代和环化。 反应条件通常涉及使用有机溶剂和催化剂来促进目标产物的形成 .

PXS 4728A 的工业生产方法涉及扩大实验室合成工艺。这包括优化反应条件,以确保最终产品的产率和纯度高。 然后使用结晶和色谱等技术对化合物进行纯化 .

化学反应分析

PXS 4728A 经历了各种化学反应,包括氧化和还原。已知该化合物在特定条件下与过氧化氢和硼氢化钠等常见试剂反应。 这些反应导致形成主要产物,包括该化合物的氧化和还原形式 .

相似化合物的比较

PXS 4728A 作为半碳酰肼敏感胺氧化酶抑制剂的独特之处在于其高选择性和效力。类似化合物包括 BI 1467335 和其他同种酶抑制剂。 PXS 4728A 在临床前和临床研究中显示出优异的疗效和安全性 .

属性

IUPAC Name

4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H/b11-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMZEDNMNLIDSL-YGCVIUNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478364-68-9
Record name PXS-4728A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478364689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(E)-4-(2-(Aminomethyl)-3-Fluoroalloxy)-N-Tert-butybenzamide HCL]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PXS-4728A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2049SJPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-(((2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl)oxy)-N-(1,1-dimethylethyl)-, hydrochloride (1:1)
Reactant of Route 2
Benzamide, 4-(((2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl)oxy)-N-(1,1-dimethylethyl)-, hydrochloride (1:1)
Reactant of Route 3
Benzamide, 4-(((2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl)oxy)-N-(1,1-dimethylethyl)-, hydrochloride (1:1)
Reactant of Route 4
Benzamide, 4-(((2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl)oxy)-N-(1,1-dimethylethyl)-, hydrochloride (1:1)
Reactant of Route 5
Benzamide, 4-(((2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl)oxy)-N-(1,1-dimethylethyl)-, hydrochloride (1:1)
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-(((2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl)oxy)-N-(1,1-dimethylethyl)-, hydrochloride (1:1)
Customer
Q & A

Q1: How does PXS-4728A interact with its target and what are the downstream effects?

A: PXS-4728A acts as a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) [, ]. This enzyme plays a role in inflammation by facilitating the adhesion and transmigration of leukocytes from the vasculature to sites of inflammation []. By inhibiting SSAO/VAP-1, PXS-4728A reduces leukocyte infiltration and the associated inflammatory response. This mechanism has been shown to ameliorate albuminuria and glomerulosclerosis in diabetic nephropathy models [] and improve key features of chronic obstructive pulmonary disease (COPD) in a mouse model [].

Q2: Does PXS-4728A show different inhibitory activity across species?

A: Research suggests that there might be species-specific differences in the inhibitory activity of PXS-4728A. While no significant differences in sensitivity were observed between mouse, rat, and human VAP-1 for PXS-4728A, other inhibitors did show species-dependent variations []. This highlights the importance of considering potential species differences when using rodent models for preclinical efficacy studies [].

Q3: What are the potential applications of PXS-4728A based on current research?

A3: Preclinical studies suggest that PXS-4728A holds promise for treating inflammatory conditions. Research indicates its potential in addressing:

  • Diabetic Nephropathy: PXS-4728A demonstrated a reduction in glomerulosclerosis and albuminuria in a diabetic mouse model [].
  • Chronic Obstructive Pulmonary Disease (COPD): PXS-4728A showed improvement in key features of COPD in a mouse model [].
  • Non-alcoholic steatohepatitis (NASH): PXS-4728A was investigated in a Phase 1 trial for the treatment of NASH [].

Q4: Are there any known limitations to the therapeutic application of PXS-4728A?

A: While PXS-4728A demonstrates efficacy in reducing glomerulosclerosis, its impact on tubulointerstitial fibrosis in diabetic nephropathy appears less pronounced []. This suggests that SSAO/VAP-1 inhibition might be more effective in targeting glomerular pathology than tubulointerstitial damage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。